molecular formula C21H21BrN2S2 B231266 cis-(4-Methyl-1-pentenyl) ethyl ether CAS No. 16969-29-2

cis-(4-Methyl-1-pentenyl) ethyl ether

Cat. No.: B231266
CAS No.: 16969-29-2
M. Wt: 128.21 g/mol
InChI Key: PEGWCMWUBAGRKQ-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-(4-Methyl-1-pentenyl) ethyl ether, also known as MPE, is a colorless liquid with a pleasant odor. It is primarily used in the fragrance industry as a flavoring agent. However, recent scientific research has shown that MPE has potential applications in the field of medicine and biochemistry.

Scientific Research Applications

Cis-(4-Methyl-1-pentenyl) ethyl ether has been shown to have potential applications in the field of medicine and biochemistry. Studies have demonstrated that this compound has anti-inflammatory and anti-cancer properties. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models.

Mechanism of Action

The mechanism of action of cis-(4-Methyl-1-pentenyl) ethyl ether is not fully understood. However, it is believed that this compound exerts its effects by modulating the expression of various genes and proteins involved in inflammation, cancer, and neuroprotection. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation and cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to improve cognitive function and protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Cis-(4-Methyl-1-pentenyl) ethyl ether has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. Additionally, this compound has been shown to have low toxicity in animal models. However, there are some limitations to using this compound in lab experiments. It has a short half-life, which may make it difficult to study in vivo. Additionally, this compound has a relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on cis-(4-Methyl-1-pentenyl) ethyl ether. One area of interest is the development of this compound-based therapies for the treatment of inflammation, cancer, and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the field of medicine and biochemistry. Research has shown that this compound has anti-inflammatory and anti-cancer properties, as well as neuroprotective effects. This compound is relatively easy to synthesize and purify, and it has a high yield. However, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

Cis-(4-Methyl-1-pentenyl) ethyl ether can be synthesized by reacting 4-methyl-1-pentene with ethyl vinyl ether in the presence of a catalyst. The reaction occurs at room temperature and atmospheric pressure, making it a relatively simple process. The yield of this compound is high, and the purity can be easily achieved through distillation.

Properties

16969-29-2

Molecular Formula

C21H21BrN2S2

Molecular Weight

128.21 g/mol

IUPAC Name

(Z)-1-ethoxy-4-methylpent-1-ene

InChI

InChI=1S/C8H16O/c1-4-9-7-5-6-8(2)3/h5,7-8H,4,6H2,1-3H3/b7-5-

InChI Key

PEGWCMWUBAGRKQ-ALCCZGGFSA-N

Isomeric SMILES

CCO/C=C\CC(C)C

SMILES

CCOC=CCC(C)C

Canonical SMILES

CCOC=CCC(C)C

synonyms

cis-(4-Methyl-1-pentenyl) ethyl ether

Origin of Product

United States

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